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Kenilworth, NJ – August 9, 1990 – Schering-Plough Corporation today announced the

withdrawal of its antihypertensive agent, dilevalol (Unicard), from the market and the

discontinuation of its worldwide registration program.[1] The decision was prompted by

accumulating evidence of drug-induced liver injury, a significant safety concern that emerged

during post-marketing surveillance and late-phase clinical trials. This in-depth guide provides a

technical analysis of the history of dilevalol's withdrawal for researchers, scientists, and drug

development professionals, detailing the available clinical data, experimental protocols, and the

pharmacological underpinnings of its therapeutic action and subsequent safety concerns.

Dilevalol, the R,R-stereoisomer of labetalol, was developed as a novel antihypertensive agent

with a unique dual mechanism of action: non-selective beta-adrenergic blockade and selective

beta-2-adrenergic receptor agonism.[2][3] This profile was intended to provide effective blood

pressure control through vasodilation without the reflex tachycardia often associated with other

vasodilators.[2] Clinical trials had demonstrated its efficacy to be comparable to or greater than

other established antihypertensives of the time, including beta-blockers like atenolol and

propranolol, ACE inhibitors such as captopril, and the calcium channel blocker nifedipine.[2][4]

The Emergence of Hepatotoxicity: Clinical Evidence
The initial clinical trial program for dilevalol, involving over 2,000 patients, suggested a

favorable safety profile with common adverse effects being fatigue (2.5%), nausea (1.9%),

headache (1.8%), and dizziness (1.7%).[4] However, the post-marketing phase and a Phase IV

trial conducted in Portugal brought to light a concerning incidence of hepatotoxicity.
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By the time of its withdrawal, a total of 17 cases of liver toxicity had been reported to Schering-

Plough out of more than 176,000 patients treated with the drug.[1] While the absolute number

was small, the nature and potential severity of the reactions were significant.

Quantitative Data Summary
Details regarding the specific clinical parameters of the reported hepatotoxicity cases are not

extensively available in published literature. The following table summarizes the key figures

related to the withdrawal of dilevalol.

Parameter Value Source

Total Reported Cases of Liver

Toxicity
17 [1]

Total Patients Treated

Worldwide
>176,000 [1]

Primary Reason for Withdrawal
Increasing incidence of

hepatotoxicity
[1]

Markets Where Dilevalol was

Launched
Japan and Portugal [1]

Year of Withdrawal 1990 [1]

While specific patient data is scarce, case reports of liver injury associated with labetalol, of

which dilevalol is an isomer, often describe a hepatocellular pattern of injury with significant

elevations in serum aminotransferases (ALT and AST).[5][6][7] The latency to onset of liver

injury with labetalol has been reported to be between 4 and 16 weeks.[5] One case report of

labetalol-induced hepatotoxicity in a pregnant woman documented ALT levels of 206 U/L and

AST levels of 524 U/L.[6][7]

Experimental Protocols
Detailed experimental protocols from the large-scale clinical trials of dilevalol are not readily

accessible. However, summaries of the trial designs have been published. Furthermore, a key

experimental protocol investigating the potential immunological basis of dilevalol-induced liver

injury has been described.
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Clinical Trial Design Overview
The clinical development program for dilevalol included a series of randomized, double-blind,

comparative trials.

Patient Population: Patients with mild, moderate, and severe essential hypertension were

enrolled in various studies.

Comparators: Dilevalol was compared against placebo and several active drugs, including

atenolol, propranolol, metoprolol, captopril, and nifedipine.[2][4]

Dosage: Oral doses of dilevalol typically ranged from 200 mg to 800 mg once daily, with

doses up to 1600 mg daily being investigated.[4][8]

Duration: Treatment duration in these trials ranged from four weeks to one year.[4]

Efficacy Endpoints: The primary efficacy endpoint was the reduction in supine and standing

systolic and diastolic blood pressure.

Safety Monitoring: Safety assessments included the recording of adverse events and

monitoring of laboratory parameters, including liver function tests.

Investigation of Immune-Mediated Hepatotoxicity
A study investigating a case of dilevalol-induced liver injury employed a Lymphocyte

Transformation Test (LTT) to explore the possibility of an immune-mediated mechanism.

Experimental Workflow: Lymphocyte Transformation Test
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Caption: Workflow for the Lymphocyte Transformation Test.

The protocol involved the following steps:

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from the

patient with suspected dilevalol-induced liver injury and from a healthy control subject.

Preparation of Test Sera: Serum samples were collected from a healthy volunteer before and

after the intake of dilevalol. This was done to present dilevalol and its metabolites in a more

physiologically relevant context.

Cell Culture: The patient's and the healthy subject's PBMCs were cultured in the presence

of:

A solution of dilevalol.

Serum from the volunteer collected before dilevalol intake.

Serum from the volunteer collected after dilevalol intake.
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Measurement of Lymphocyte Proliferation: Lymphocyte proliferation was assessed to

determine if the patient's immune cells were sensitized to dilevalol or its metabolites.

The results of this study showed a significant proliferative response of the patient's

lymphocytes when exposed to the serum containing dilevalol metabolites, suggesting an

immunological basis for the liver injury.

Signaling Pathways and Mechanism of Action
Dilevalol's therapeutic effect is based on its interaction with adrenergic receptors. Its

withdrawal due to hepatotoxicity highlights the importance of understanding the full spectrum of

a drug's pharmacological activity.

Antihypertensive Mechanism of Action
Dilevalol's primary mechanism of action involves two key pathways:

Non-selective Beta-Adrenergic Blockade: Dilevalol blocks beta-1 and beta-2 adrenergic

receptors. Blockade of beta-1 receptors in the heart reduces heart rate and cardiac output,

contributing to the antihypertensive effect.

Selective Beta-2-Adrenergic Agonism: Unlike most beta-blockers, dilevalol acts as an

agonist at beta-2 adrenergic receptors in the peripheral vasculature. This leads to

vasodilation and a reduction in systemic vascular resistance, which is the main mechanism

of its antihypertensive action.

Signaling Pathway of Dilevalol at the Beta-2 Adrenergic Receptor
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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